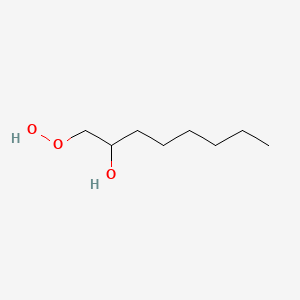

2-Octanol, 1-hydroperoxy-

Description

BenchChem offers high-quality 2-Octanol, 1-hydroperoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Octanol, 1-hydroperoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

125289-50-1 |

|---|---|

Molecular Formula |

C8H18O3 |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-hydroperoxyoctan-2-ol |

InChI |

InChI=1S/C8H18O3/c1-2-3-4-5-6-8(9)7-11-10/h8-10H,2-7H2,1H3 |

InChI Key |

NDXYTTLTSMWWGD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(COO)O |

Origin of Product |

United States |

Contextualization and Structural Classification of 2 Octanol, 1 Hydroperoxy

Placement within the Class of Organic Hydroperoxides

2-Octanol (B43104), 1-hydroperoxy-, also known by the synonyms 2-octyl hydroperoxide and 2-hydroperoxyoctane, belongs to the broad class of organic peroxides. nih.gov Organic peroxides are characterized by the presence of a peroxide functional group (R-O-O-R'). wikipedia.org Specifically, 2-Octanol, 1-hydroperoxy- is a member of the hydroperoxide subclass, where one of the R groups is an organic substituent and the other (R') is a hydrogen atom, giving a general structure of R-O-O-H. wikipedia.orgnoaa.gov

Organic peroxides are broadly classified based on the nature of the R groups attached to the peroxide moiety, such as dialkyl peroxides, diacyl peroxides, peroxyesters, and hydroperoxides. evergreenchemicals.cnnof.co.jp As a hydroperoxide, 2-Octanol, 1-hydroperoxy- is a derivative of hydrogen peroxide where one hydrogen atom has been substituted by an organic radical, in this case, a 2-octyl group. nof.co.jpschc.org The presence of the reactive -O-O-H group makes these compounds thermally unstable and potent oxidizing agents. evergreenchemicals.cnschc.org

The structure features an eight-carbon alkyl chain (octyl group) with the hydroperoxy (-OOH) group attached to the second carbon atom. This classifies it as a secondary alkyl hydroperoxide, distinguishing it from primary hydroperoxides (where the -OOH group is at a terminal carbon) and tertiary hydroperoxides. The synthesis of such secondary alkyl hydroperoxides can be achieved through methods like the alkylation of 1,1-dihydroperoxides followed by hydrolysis. nih.govunl.edu

Isomeric and Stereochemical Considerations of Oxygenated Octanols

The parent alcohol, 2-octanol, is one of 89 possible structural isomers of octanol (B41247) (C₈H₁₇OH). wikipedia.org These isomers differ in the branching of the carbon chain and the position of the hydroxyl (-OH) group. wikipedia.org

A critical stereochemical feature of 2-octanol is that it is a chiral molecule. wikipedia.org The second carbon atom is a stereogenic center, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a hexyl group. chadsprep.comutexas.edu This chirality means that 2-octanol exists as a pair of enantiomers: (R)-2-octanol and (S)-2-octanol. ontosight.ai These stereoisomers are non-superimposable mirror images of each other and have identical physical properties except for their interaction with plane-polarized light. chadsprep.com

Consequently, its derivative, 2-Octanol, 1-hydroperoxy-, is also a chiral molecule with the stereocenter at the same second carbon position. It therefore also exists as (R)- and (S)-enantiomers. The synthesis of this hydroperoxide from an enantiomerically enriched starting material has been investigated. When synthesized from enantiomerically enriched (R)-(-)-2-octanol, the resulting 2-octyl hydroperoxide showed a very low specific rotation. nih.govunl.edu This suggests that the synthetic displacement reaction proceeds with little to no stereospecificity, likely resulting in a nearly racemic mixture of the (R)- and (S)-hydroperoxide enantiomers. nih.govunl.edu

Historical Development of Peroxide Chemistry Relevant to Higher Alcohols

The history of peroxide chemistry began in the late 18th and early 19th centuries. In 1799, Alexander von Humboldt synthesized barium peroxide, and nearly two decades later, Louis Jacques Thénard used it to prepare the first sample of what he called "oxygenated water," now known as hydrogen peroxide (H₂O₂). chemicals.co.uk The correct formula, H₂O₂, was established later. chemicals.co.uk Early production methods were inefficient, but the discovery of vacuum distillation and later, electrolysis and the anthraquinone (B42736) process in the 20th century, enabled large-scale industrial production of hydrogen peroxide. chemicals.co.ukepfl.ch

The chemistry of organic peroxides, derivatives of H₂O₂, has a history spanning over a century. beilstein-journals.org These compounds gained importance as intermediates and reagents in organic synthesis. Key developments include the discovery of named reactions involving peroxide rearrangements, such as the Baeyer-Villiger oxidation (1899), the Criegee rearrangement, and the Hock process. beilstein-journals.org The Hock process, based on the rearrangement of cumene (B47948) hydroperoxide, remains a primary industrial method for producing phenol (B47542) and acetone. beilstein-journals.org

The synthesis of hydroperoxides derived from higher alcohols like octanol is part of this broader evolution. Early methods for creating hydroperoxides involved the oxidation of primary and secondary alcohols. epfl.ch More contemporary and targeted synthetic routes have been developed, including the nucleophilic displacement of leaving groups (like triflates) by a peroxide source or the alkylation of gem-dihydroperoxides. nih.govunl.eduresearchgate.net These advancements allow for the specific preparation of compounds like 2-Octanol, 1-hydroperoxy- for further study and application in organic synthesis. nih.govresearchgate.net

Data for 2-Octanol, 1-hydroperoxy-

The following table summarizes available research data for 2-Octanol, 1-hydroperoxy- (also known as 2-octyl hydroperoxide).

| Property | Value | Source |

| CAS Registry Number | 32956-90-4 | nih.gov |

| Appearance | Colorless liquid | nih.gov |

| Specific Rotation [α]D | -0.5 (c = 1.46 g/100mL, CHCl₃) | nih.gov |

| ¹H NMR (δ) | 7.89 (s, 1H), 4.07 (m, 1H), 1.64 (m, 1H), 1.44–1.28 (m, 9H), 1.23 (d, J = 6.1 Hz, 3H), 0.89 (t, J = 6.9 Hz, 3H) | nih.gov |

| ¹³C NMR (δ) | 84.7, 34.0, 31.7, 29.3, 25.3, 22.5, 18.1, 14.0 | nih.gov |

Advanced Synthetic Methodologies for 2 Octanol, 1 Hydroperoxy and Analogues

Controlled Autoxidation Routes of 2-Octanol (B43104)

Autoxidation involves the reaction of an organic compound with molecular oxygen. For the synthesis of 2-Octanol, 1-hydroperoxy-, this process must be carefully controlled to favor the formation of the hydroperoxide intermediate over other oxidation products. This is typically achieved through radical-initiated or photochemically-induced pathways.

Radical-Initiated Peroxygenation Pathways

The free-radical autoxidation of alcohols like 2-octanol proceeds via a chain reaction mechanism, commonly referred to as the basic autoxidation scheme (BAS). wikipedia.org This process consists of three key stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the formation of free radicals. This can be achieved by using radical initiators that decompose upon heating or irradiation to generate initial radicals. These initiators abstract a hydrogen atom from the 2-octanol molecule, preferentially from the carbon atom bearing the hydroxyl group (the α-carbon), to form a carbon-centered radical.

Propagation: The resulting 2-octanol radical reacts rapidly with molecular oxygen (O₂) to form a peroxyl radical (ROO•). wikipedia.org This peroxyl radical then abstracts a hydrogen atom from another 2-octanol molecule, yielding the target hydroperoxide (2-Octanol, 1-hydroperoxy-) and a new 2-octanol radical, thus propagating the chain.

Termination: The reaction is concluded when radicals combine to form non-radical species.

The selectivity of this process for the desired hydroperoxide is highly dependent on reaction conditions such as temperature, oxygen pressure, and the choice of initiator.

| Initiator Type | Example | Typical Conditions | Key Characteristics |

|---|---|---|---|

| Azo Compounds | Azobisisobutyronitrile (AIBN) | 50-80°C, Inert Solvent | Decomposes thermally to produce nitrogen gas and two cyanoisopropyl radicals. |

| Organic Peroxides | Dibenzoyl Peroxide | 70-100°C | Thermally fragile O-O bond cleaves to form benzoyloxy radicals. |

| Metal Catalysts | Cobalt or Manganese Salts | Room to moderate temperature | Facilitate the decomposition of trace hydroperoxides to initiate new radical chains. |

Photochemically Induced Hydroperoxide Formation

Photochemical methods offer an alternative route for initiating the oxidation of alcohols under mild conditions. These reactions often employ a photosensitizer that, upon absorption of light, can either transfer energy to molecular oxygen to form highly reactive singlet oxygen (¹O₂) or participate in electron transfer processes to generate radical species.

In the context of alcohol oxidation, organic dyes are often used as photosensitizers. nih.gov The excited sensitizer can initiate the radical chain mechanism described previously by abstracting a hydrogen atom from 2-octanol. Alternatively, the generated singlet oxygen can react directly with the substrate, although this pathway is more common for compounds with existing unsaturation. The process can be coupled with the reduction of oxygen to generate hydrogen peroxide, which can also participate in the oxidation. nih.gov

| Photosensitizer | Light Source | Typical Wavelength | Mechanism Notes |

|---|---|---|---|

| Rose Bengal | Visible Light Lamp | ~560 nm | Efficiently generates singlet oxygen (Type II Photosensitization). |

| Methylene Blue | Visible Light Lamp | ~660 nm | Generates singlet oxygen; can also engage in electron transfer (Type I). |

| Quinones | UV/Visible Light | Broad | Can initiate radical reactions through hydrogen abstraction. nih.gov |

Peroxygenation Reactions Utilizing Specific Oxygen Donors

To achieve greater control and selectivity, methods have been developed that utilize specific oxygen-donating reagents rather than relying on autoxidation with molecular oxygen. These approaches can offer milder reaction conditions and avoid the complex mixture of byproducts often seen in radical-chain processes.

Hydrogen Peroxide-Mediated Syntheses of Hydroperoxy Alcohols

Hydrogen peroxide (H₂O₂) is an ideal "green" oxidant, as its only byproduct is water. acsgcipr.org The direct synthesis of hydroperoxy alcohols from secondary alcohols using H₂O₂ typically requires activation by a catalyst, often a transition metal complex. acsgcipr.orgyoutube.com Tungsten- and molybdenum-based catalysts are particularly effective. oup.comacs.org

The general mechanism involves the formation of a metal-peroxo species, which is the active oxidant. acsgcipr.orgyoutube.com For secondary alcohols like 2-octanol, this process can lead to the desired hydroperoxide or undergo further oxidation to the corresponding ketone, 2-octanone (B155638). researchgate.net Reaction conditions, such as pH, temperature, and the molar ratio of H₂O₂ to the alcohol, are critical for maximizing the yield of the hydroperoxide. phasetransfercatalysis.com The use of phase-transfer catalysts can be beneficial in biphasic systems to improve the interaction between the aqueous H₂O₂ and the organic alcohol substrate. oup.comarkat-usa.org

| Catalyst System | Co-Catalyst / Additive | Typical Conditions | Selectivity Note |

|---|---|---|---|

| Sodium Tungstate (Na₂WO₄) | Phase-Transfer Catalyst (e.g., Aliquat 336) | 70-90°C, pH controlled | Can be highly selective for ketones, but hydroperoxide formation is a key intermediate step. oup.comresearchgate.net |

| Molybdenum Peroxo Complexes | None | Solvent-free, room temp. | Active for various alcohol oxidations; selectivity depends on complex structure. acs.org |

| Manganese(II) Salts | Pyridine-2-carboxylic acid | Room temperature | Catalyzes oxidation of alcohols with H₂O₂; mechanism involves high-valent Mn species. rug.nl |

Other Peroxidic Reagents in Directed Hydroperoxide Generation

Besides hydrogen peroxide, other peroxidic compounds can serve as the source of the hydroperoxy group. Alkyl hydroperoxides, such as tert-butyl hydroperoxide (t-BuOOH), are commonly used in metal-catalyzed oxidations. These reagents are often employed with catalysts based on titanium, vanadium, or chromium.

Another innovative approach involves the use of geminal dihydroperoxides. These compounds, which can be prepared from ketones, can act as precursors for the synthesis of other hydroperoxides. This method provides a convenient route for generating primary and secondary alkyl hydroperoxides.

Synthetic Approaches for Derivatization from Precursor Molecules

An alternative to direct C-H oxidation is the synthesis of 2-Octanol, 1-hydroperoxy- from a pre-functionalized precursor molecule. This approach offers greater control over the position of the hydroperoxy group.

A plausible synthetic route could start from 1-bromo-2-octanol. The hydroxyl group would first be protected, for example, as a silyl ether, to prevent its interference in subsequent steps. The protected 1-bromo-2-octanol could then be reacted with a source of the hydroperoxy group, such as hydrogen peroxide under basic conditions, via a nucleophilic substitution reaction. Finally, deprotection of the hydroxyl group would yield the target molecule, 2-Octanol, 1-hydroperoxy-.

Scheme 1: Proposed Synthetic Route for 2-Octanol, 1-hydroperoxy- from 1-bromo-2-octanol

Protection: 1-bromo-2-octanol is reacted with tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole in DMF to yield 1-bromo-2-(tert-butyldimethylsilyloxy)octane.

Hydroperoxidation: The protected bromo-alcohol is treated with a solution of hydrogen peroxide in the presence of a base like sodium hydroxide (B78521) to afford 1-hydroperoxy-2-(tert-butyldimethylsilyloxy)octane.

Deprotection: The silyl protecting group is removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF) in THF, to give 2-Octanol, 1-hydroperoxy-.

Table 3: Derivatization Reactions of 2-Octanol, 1-hydroperoxy-

| Reagent | Reaction Type | Product |

| Acetic Anhydride | Acylation | 1-Acetoxyperoxy-2-octanol |

| Methyl Iodide/Base | Methylation | 1-Methoxyperoxy-2-octanol |

| Triethyl phosphite | Reduction | 1,2-Octanediol |

Mechanistic Investigations of 2 Octanol, 1 Hydroperoxy Reactivity and Transformation

Homolytic and Heterolytic Decomposition Pathways

The decomposition of 2-Octanol (B43104), 1-hydroperoxy- can proceed through two primary pathways: homolytic cleavage, which involves the symmetrical breaking of the O-O bond to form two radical species, and heterolytic cleavage, where the bond breaks asymmetrically, resulting in the formation of ions.

Thermal Decomposition Kinetics and Energetics

Thermal decomposition of 2-Octanol, 1-hydroperoxy- primarily occurs through the homolytic cleavage of the weak peroxide bond (O-O). This process is initiated by the input of sufficient thermal energy to overcome the bond dissociation energy (BDE).

Energetics of Homolytic Cleavage:

The initial decomposition step results in the formation of an alkoxyl radical (2-octanoxyl radical) and a hydroxyl radical, as shown in the following reaction:

CH₃(CH₂)₅CH(OOH)CH₂OH → CH₃(CH₂)₅CH(O•)CH₂OH + •OH

Thermal Decomposition Kinetics:

The kinetics of the thermal decomposition of secondary hydroperoxides can be complex and are often influenced by the solvent and the presence of impurities. In the absence of specific kinetic parameters for 2-Octanol, 1-hydroperoxy-, general principles for secondary hydroperoxides can be considered. The decomposition is typically a first-order reaction, particularly at lower concentrations. However, at higher concentrations, induced decomposition can occur, leading to more complex kinetics. semanticscholar.org

Studies on other hydroperoxides, such as α-hydroxyalkyl-hydroperoxides, have shown activation energies for thermal decomposition in the range of 17-19 kcal/mol in aqueous solutions. acs.org While these are different structures, they highlight the general range of energy barriers for hydroperoxide decomposition. For cumene (B47948) hydroperoxide, a tertiary hydroperoxide, the activation energy for thermal decomposition has been measured to be around 122 kJ/mol (approximately 29 kcal/mol). researchgate.net It is expected that the activation energy for 2-Octanol, 1-hydroperoxy- would be in a similar range, characteristic of O-O bond homolysis.

| Parameter | Value | Method | Reference Compound |

|---|---|---|---|

| O-O Bond Dissociation Enthalpy | ~45 kcal/mol | Theoretical (ab initio) | General Secondary Alkyl Hydroperoxides |

| Activation Energy (Ea) for Decomposition | 17-19 kcal/mol | Experimental | α-Hydroxyalkyl-hydroperoxides |

Metal-Catalyzed Hydroperoxide Cleavage Mechanisms

Transition metal ions can significantly accelerate the decomposition of 2-Octanol, 1-hydroperoxy- through catalytic redox cycles. The mechanism can proceed via either homolytic or heterolytic pathways, depending on the metal, its oxidation state, and the reaction medium.

Homolytic Cleavage:

Metals with variable oxidation states, such as iron and copper, are effective catalysts for the homolytic cleavage of hydroperoxides. The mechanism generally involves a one-electron transfer between the metal ion and the hydroperoxide.

Reaction with Fe(II): Ferrous ions can react with the hydroperoxide to generate an alkoxyl radical and a hydroxide (B78521) ion, with the iron being oxidized to its ferric state. acs.org CH₃(CH₂)₅CH(OOH)CH₂OH + Fe²⁺ → CH₃(CH₂)₅CH(O•)CH₂OH + OH⁻ + Fe³⁺

Reaction with Fe(III): Ferric ions can also react with the hydroperoxide, although typically more slowly, to produce a peroxyl radical and a proton, with the iron being reduced to its ferrous state. mit.edu CH₃(CH₂)₅CH(OOH)CH₂OH + Fe³⁺ → CH₃(CH₂)₅CH(OO•)CH₂OH + H⁺ + Fe²⁺

This redox cycling of the iron catalyst leads to a chain reaction that rapidly decomposes the hydroperoxide. The activation energy for the decomposition of hydrogen peroxide on an iron oxide surface has been determined to be 32.8 kJ/mol (approximately 7.8 kcal/mol), demonstrating the significant catalytic effect of iron. acs.org

Heterolytic Cleavage:

In some cases, metal catalysts can promote the heterolytic cleavage of the O-O bond. This is often observed with high-valent metal centers or in coordination complexes that can stabilize the formation of ionic intermediates. For instance, certain iron-containing enzyme systems have been shown to facilitate the heterolytic cleavage of peroxides. rsc.org The electronic properties of the metal complex play a crucial role; electron-deficient metal centers tend to favor heterolytic cleavage, while electron-rich centers favor homolytic pathways. wayne.edu

Acid- and Base-Catalyzed Rearrangement and Cleavage Reactions

Acid-Catalyzed Rearrangement:

In the presence of strong acids, 2-Octanol, 1-hydroperoxy- can undergo a heterolytic rearrangement, often referred to as a Hock-type rearrangement. nist.govnist.gov The mechanism involves the protonation of the hydroperoxide group, followed by the elimination of a water molecule and a concerted migration of an adjacent alkyl or aryl group to the resulting electron-deficient oxygen atom. acs.org

For 2-Octanol, 1-hydroperoxy-, protonation of the terminal oxygen of the hydroperoxy group leads to the formation of a good leaving group (water). Subsequent heterolytic cleavage of the O-O bond is accompanied by the migration of one of the adjacent carbon atoms. This results in the formation of an oxocarbenium ion, which is then attacked by water to yield a hemiacetal. The hemiacetal subsequently decomposes to form a carbonyl compound and an alcohol. The migratory aptitude of different groups can influence the product distribution in such rearrangements. researchgate.net

Base-Catalyzed Cleavage:

In the presence of a base, secondary hydroperoxides that possess an α-hydrogen (a hydrogen atom on the carbon bearing the hydroperoxy group) can undergo an elimination reaction. etsu.edu For 2-Octanol, 1-hydroperoxy-, a base can abstract the α-hydrogen, leading to the formation of a carbonyl compound (a ketone) and a hydroxide ion. This E(CO)2 elimination pathway is a non-radical decomposition route. etsu.edu The reaction proceeds via a concerted mechanism where the base abstracts the proton, the C-H bond breaks, a C=O double bond forms, and the O-O bond cleaves.

Radical Chain Reactions Involving 2-Octanol, 1-hydroperoxy-

2-Octanol, 1-hydroperoxy- can play a central role in radical chain reactions, particularly in the autoxidation of organic materials. researchgate.net It can act as both an initiator and a key intermediate in the propagation of oxidative damage.

Initiation, Propagation, and Termination Steps in Oxidative Processes

The autoxidation of organic substrates generally proceeds through a three-stage radical chain mechanism:

Initiation: This step involves the formation of initial radicals. The thermal or metal-catalyzed homolytic cleavage of 2-Octanol, 1-hydroperoxy-, as described in section 3.1.1, is a key initiation pathway, producing highly reactive alkoxyl and hydroxyl radicals. These radicals can then abstract a hydrogen atom from a substrate molecule (RH) to start the chain reaction. researchgate.net RO• + RH → ROH + R• •OH + RH → H₂O + R•

Propagation: The alkyl radical (R•) formed during initiation reacts rapidly with molecular oxygen to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another substrate molecule, regenerating an alkyl radical and forming a hydroperoxide. This cycle of reactions propagates the oxidative chain. R• + O₂ → ROO• ROO• + RH → ROOH + R•

The rate constants for the self-reaction of secondary alkylperoxy radicals have been measured, with activation energies of approximately 2 kcal/mol for their termination. rsc.org

Termination: The radical chain is terminated when two radicals combine to form a non-radical product. This can occur through the self-reaction of two peroxyl radicals or the cross-reaction of a peroxyl radical with an alkyl radical. ROO• + ROO• → non-radical products (e.g., alcohol, ketone, O₂) ROO• + R• → ROOR

| Reaction | Parameter | Value | Conditions |

|---|---|---|---|

| ROO• + ROO• (Termination) | Activation Energy (Ea) | ~2 kcal/mol | -60 to +20 °C |

| ROO• + Thiol (Propagation) | Rate Constant (k) | 4.24 x 10³ M⁻¹s⁻¹ | 37 °C, nonpolar solution |

Role in Propagating Oxidative Degradation Cascades

Once formed, 2-Octanol, 1-hydroperoxy- is not merely a stable end product but an active participant in the propagation of oxidative degradation. Its decomposition generates more radicals, leading to an autocatalytic effect where the rate of oxidation increases over time. researchgate.net This is a hallmark of many degradation processes, such as the rancidification of fats and oils and the aging of polymeric materials. researchgate.net

Furthermore, secondary hydroperoxides can undergo a secondary oxidation process. A peroxyl radical can abstract the α-hydrogen from the hydroperoxide itself, leading to the formation of a ketone and a highly reactive hydroxyl radical. wayne.edu

ROO• + R'₂CHOOH → ROOH + R'₂C(•)OOH → R'₂C=O + •OH

The generation of the hydroxyl radical in this step is particularly significant as it is a much more aggressive radical than the peroxyl radical, capable of abstracting hydrogen atoms from even relatively strong C-H bonds, thereby accelerating the degradation cascade. This secondary oxidation pathway highlights the multifaceted role of 2-Octanol, 1-hydroperoxy- in driving the continuous and often accelerating nature of oxidative degradation.

Intermolecular Reactions and Product Formation Profiles

Intermolecular reactions of 2-Octanol, 1-hydroperoxy- are primarily characterized by its ability to act as an oxidizing agent, transferring an oxygen atom to a suitable substrate. The product formation profile is highly dependent on the nature of the substrate and the reaction conditions.

Secondary alkyl hydroperoxides are effective oxidants for a variety of organic functional groups. The oxidation typically proceeds via a nucleophilic attack of the substrate on the electrophilic oxygen of the hydroperoxide.

Oxidation of Sulfides: Sulfides are readily oxidized by hydroperoxides to sulfoxides and, with a stronger oxidizing agent or harsher conditions, further to sulfones. The reaction of a secondary alkyl hydroperoxide, such as 2-Octanol, 1-hydroperoxy-, with a sulfide (B99878) like dimethyl sulfide would be expected to yield dimethyl sulfoxide (B87167) as the primary product. The selectivity for sulfoxide over sulfone formation can often be controlled by stoichiometry and reaction conditions.

Oxidation of Amines: The oxidation of amines by hydroperoxides can lead to a variety of products depending on the structure of the amine (primary, secondary, or tertiary) and the reaction conditions. For instance, the oxidation of tertiary amines can yield N-oxides. The oxidation of anilines can be more complex, potentially leading to nitrosobenzenes, nitrobenzenes, or azoxybenzenes, depending on the catalyst and reaction environment. For example, the oxidation of aniline (B41778) with hydrogen peroxide, a related peroxide, can be selectively directed to produce azoxybenzene (B3421426) or nitrobenzene (B124822) by modulating the basicity of the reaction medium.

| Substrate | Major Product | Minor Product(s) | Reaction Conditions |

|---|---|---|---|

| Dimethyl Sulfide | Dimethyl Sulfoxide | Dimethyl Sulfone | Equimolar reactants, moderate temperature |

| Aniline | Nitrosobenzene | Nitrobenzene, Azoxybenzene | Catalytic, controlled pH |

| Triethylamine | Triethylamine N-oxide | - | Mild conditions |

While the classical Baeyer-Villiger oxidation involves the reaction of a ketone with a peroxyacid to form an ester, hydroperoxides can participate in analogous rearrangement reactions, particularly under acidic conditions. The reaction proceeds through the formation of a Criegee intermediate, followed by the migration of a substituent from the carbonyl carbon to the adjacent oxygen atom.

The regioselectivity of the Baeyer-Villiger oxidation is a well-established principle and is governed by the migratory aptitude of the substituents. Groups that can better stabilize a positive charge have a higher tendency to migrate. For 2-Octanol, 1-hydroperoxy-, while not directly participating as the ketone, its reactions can lead to intermediates that undergo such rearrangements. More directly, if 2-Octanol, 1-hydroperoxy- were used to oxidize a ketone like cyclohexanone (B45756), it would likely form an intermediate that rearranges to ε-caprolactone.

| Group |

|---|

| Tertiary alkyl |

| Cyclohexyl |

| Secondary alkyl, Benzyl, Phenyl |

| Primary alkyl |

| Methyl |

Acid-catalyzed rearrangements of secondary alkyl hydroperoxides themselves can also occur, leading to the formation of ketones and alcohols. This process, often referred to as a Hock rearrangement, involves the protonation of the hydroperoxide, followed by the migration of an alkyl or aryl group and subsequent cleavage of the O-O bond. For 2-Octanol, 1-hydroperoxy-, this could potentially lead to the formation of 2-octanone (B155638) and water.

Advanced Analytical Techniques for Characterization and Quantification of 2 Octanol, 1 Hydroperoxy

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of 2-Octanol (B43104), 1-hydroperoxy- and characterizing its defining hydroperoxide moiety.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Peroxide Group Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for structural analysis. For 2-Octanol, 1-hydroperoxy-, both 1D and 2D NMR methods are critical for providing detailed structural information.

¹H NMR Spectroscopy: The most diagnostic signal in the ¹H NMR spectrum is that of the hydroperoxy proton (-OOH). This proton is highly deshielded and typically appears in the downfield region of the spectrum, generally between 9.5 and 10.5 ppm. Its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding effects. Another key resonance is the methine proton (CH-OOH) attached to the same carbon as the hydroperoxy group. For a secondary hydroperoxide like 2-Octanol, 1-hydroperoxy-, this proton is expected to resonate in the 4.8–5.5 ppm range. tandfonline.com

¹³C NMR Spectroscopy: The carbon atom bonded to the hydroperoxy group (CH-OOH) exhibits a characteristic chemical shift, typically in the range of 80-90 ppm, which is significantly downfield from the corresponding alcohol carbon.

2D-NMR Techniques: To unambiguously assign the structure, advanced 2D-NMR experiments are employed.

Heteronuclear Multiple Bond Correlation (HMBC): ¹H-¹³C HMBC experiments are crucial for identifying the connectivity within the molecule. This technique can establish correlations between the hydroperoxy proton (-OOH) and the adjacent carbon (C1), as well as between the C1-proton and neighboring carbons, confirming the hydroperoxide's position. nih.gov

Total Correlation Spectroscopy (TOCSY): 1D and 2D TOCSY experiments help identify the complete spin system of the octanol (B41247) backbone, allowing for the assignment of all proton resonances in the alkyl chain. nih.gov

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for 2-Octanol, 1-hydroperoxy- Data extrapolated from typical values for secondary alkyl hydroperoxides.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| HOO-CH - | ¹H | 4.8 - 5.5 | Methine proton adjacent to OOH group |

| H OO-CH- | ¹H | 9.5 - 10.5 | Hydroperoxy proton; shift is variable |

| HOO-C H- | ¹³C | 80 - 90 | Carbon bearing the OOH group |

| -CH₂- | ¹H / ¹³C | 0.8 - 1.6 / 20 - 40 | Alkyl chain region |

| -CH₃ | ¹H / ¹³C | 0.8 - 1.0 / ~14 | Terminal methyl group |

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Identification and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of 2-Octanol, 1-hydroperoxy-. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are preferred to minimize fragmentation of the thermally labile parent molecule. mdpi.com

Ionization and Molecular Ion Detection: In positive-ion mode APCI or ESI, the compound is often detected as its protonated molecule [M+H]⁺ or as an adduct with ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. mdpi.com

Tandem Mass Spectrometry (MS/MS): MS/MS analysis of a selected precursor ion provides characteristic fragmentation patterns that are invaluable for structural confirmation. For alkyl hydroperoxides, common fragmentation pathways observed in Collision-Induced Dissociation (CID) include:

Neutral loss of water (H₂O): The [M+H]⁺ ion readily loses water, yielding a fragment of [M+H-H₂O]⁺.

Neutral loss of hydrogen peroxide (H₂O₂): A characteristic fragmentation for hydroperoxides is the loss of H₂O₂, resulting in an [M+H-H₂O₂]⁺ ion.

Cleavage of the O-O bond: Homolytic or heterolytic cleavage of the weak peroxide bond leads to the formation of radical cations or further fragmentation.

Characteristic Neutral Loss from Adducts: For ammonium adducts ([M+NH₄]⁺), a characteristic neutral loss of 51 Da, corresponding to the combined loss of H₂O₂ and NH₃, has been identified as a specific marker for hydroperoxides in APCI-MS/MS analysis. acs.org

Table 2: Predicted Key Mass Fragments for 2-Octanol, 1-hydroperoxy- (Molecular Weight: 162.24 g/mol) in Positive-Ion HRMS

| Precursor Ion | m/z (Predicted) | Fragment Ion | m/z (Predicted) | Neutral Loss |

|---|---|---|---|---|

| [M+H]⁺ | 163.1380 | [M+H-H₂O]⁺ | 145.1274 | 18.0106 Da (H₂O) |

| [M+H]⁺ | 163.1380 | [M+H-H₂O₂]⁺ | 129.1325 | 34.0055 Da (H₂O₂) |

| [M+NH₄]⁺ | 180.1649 | [M+NH₄-H₂O₂-NH₃]⁺ | 129.1325 | 51.0324 Da (H₂O₂ + NH₃) |

Vibrational Spectroscopy (Infrared and Raman) for O-O Bond Detection

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to detect the presence of specific functional groups by probing their characteristic vibrational frequencies.

O-O Stretch: The peroxide O-O bond stretch is the most definitive feature, although it is often weak in IR spectra. It typically appears in the 820-890 cm⁻¹ region. This peak can be more prominent and readily observed in Raman spectra.

O-H Stretch: The O-H stretch of the hydroperoxy group appears as a broad band in the 3200-3600 cm⁻¹ region in the IR spectrum, similar to alcohols, due to hydrogen bonding.

C-O Stretch: The C-O stretching vibration is expected in the 1000-1150 cm⁻¹ range.

High-level electronic structure calculations can support experimental findings and help assign complex spectra, especially when multiple conformers of the molecule are present. rsc.orgwur.nl

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating 2-Octanol, 1-hydroperoxy- from complex mixtures, such as reaction matrices or environmental samples, prior to its detection and quantification.

Gas Chromatography (GC) Coupled with Selective Detectors

Direct analysis of hydroperoxides by Gas Chromatography (GC) is challenging due to their low volatility and significant thermal instability, which can lead to decomposition in the hot injector and column. nih.govresearchgate.net To overcome this, chemical derivatization is the preferred approach. mdpi.com

Derivatization: The most common method is silylation , where the acidic hydroperoxy proton is replaced with a thermally stable trimethylsilyl (B98337) (TMS) group using a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.netyoutube.com This process converts the hydroperoxide into a volatile and more stable TMS-peroxide derivative that can be analyzed by GC without significant degradation. mdpi.comnih.gov

GC-MS: When coupled with Mass Spectrometry, the TMS derivative provides a distinct mass spectrum. The mass spectrum will show a molecular ion corresponding to the TMS-peroxide and characteristic fragmentation patterns that confirm the original structure. nih.gov

GC-FID: For quantification, a Gas Chromatograph with a Flame Ionization Detector (FID) offers excellent sensitivity and a wide linear range. researchgate.net After derivatization and calibration with an appropriate internal standard, GC-FID can be used to accurately measure the concentration of 2-Octanol, 1-hydroperoxy- in reaction mixtures. researchgate.netlucideon.com

Table 3: Typical GC Method Parameters for Analysis of Derivatized 2-Octanol, 1-hydroperoxy-

| Parameter | Typical Setting |

|---|---|

| Derivatization Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |

| Injector Temperature | 200 - 250 °C (Optimized to minimize decomposition) |

| Oven Program | Start at 50-70 °C, ramp at 10 °C/min to 280 °C |

| Carrier Gas | Helium at a constant flow of 1 mL/min |

| Detector (MS) | Electron Ionization (EI) at 70 eV |

| Detector (FID) | Temperature: 280 - 300 °C |

Liquid Chromatography (LC) with Advanced Detection Methods

High-Performance Liquid Chromatography (HPLC) is a superior technique for analyzing thermally labile compounds like hydroperoxides directly, as it operates at or near ambient temperature, thus avoiding thermal decomposition. mdpi.com

Separation: Reversed-phase HPLC using a C18 column is the most common separation mode. mdpi.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically used under isocratic or gradient elution conditions.

Detection Methods:

HPLC-UV/Vis: While the hydroperoxide group itself does not have a strong chromophore, this method can be used if the compound is part of a mixture with UV-active components or after a post-column derivatization reaction that produces a colored product. For hydroperoxides from conjugated systems, direct detection around 234 nm is possible, but this is not applicable to saturated alkyl hydroperoxides.

HPLC with Electrochemical Detection (ED): This is a highly sensitive and selective method for hydroperoxides. mdpi.comresearchgate.net The analysis is typically performed in the reductive mode, where a negative potential is applied to a working electrode (e.g., glassy carbon), causing the reduction of the peroxide bond. mdpi.com

LC-MS: Coupling liquid chromatography with mass spectrometry (LC-MS) is arguably the most powerful technique for trace analysis. It combines the separation capability of HPLC with the sensitive and selective detection of MS. mdpi.com Using ESI or APCI sources, the molecular weight and structural information from MS/MS fragmentation can be obtained for the compound as it elutes from the column, allowing for positive identification and quantification even in highly complex matrices. mdpi.comsemanticscholar.org

Chemiluminescence and Electrochemical Detection Protocols for Organic Hydroperoxides

The sensitive and selective detection of organic hydroperoxides such as 2-Octanol, 1-hydroperoxy- can be achieved through various advanced analytical protocols. Chemiluminescence and electrochemical methods are particularly powerful due to their high sensitivity and specificity.

Chemiluminescence Detection:

Chemiluminescence (CL) is a highly sensitive detection method based on the emission of light from a chemical reaction. For the analysis of organic hydroperoxides, CL methods often involve their reaction with a luminol (B1675438) solution. The intensity of the emitted light is proportional to the concentration of the hydroperoxide.

A high-performance liquid chromatography (HPLC) method coupled with post-column CL detection has been developed for the analysis of organic peroxides. In one approach, organic peroxides are separated on an HPLC column and then react with luminol in a post-column reactor. The addition of a surfactant like sodium dodecyl sulphate (SDS) to the luminol solution can enhance the CL intensity, thereby improving the sensitivity of the method. This technique has shown greater sensitivity for peroxyacids and hydroperoxides compared to diacyl peroxides epa.gov.

Another CL-based approach involves the on-line post-column ultraviolet (UV) irradiation of organic hydroperoxides following HPLC separation. The UV irradiation generates hydrogen peroxide, which is then detected via a peroxyoxalate chemiluminescence (PO-CL) reaction nih.gov. This method has been optimized for several organic peroxides, and the detection limits are in the micromolar range nih.gov. The generation of hydrogen peroxide as an intermediate is a key step, and the presence of catalase can be used to confirm this mechanism nih.govnih.gov.

The table below summarizes the detection limits for various organic hydroperoxides using an HPLC-PO-CL method, which can be indicative of the sensitivity achievable for 2-Octanol, 1-hydroperoxy-.

| Compound | Detection Limit (μM) |

| Hydrogen Peroxide | 1.1 |

| Benzoyl Peroxide (BP) | 6.8 |

| tert.-Butyl Hydroperoxide (BHP) | 31.3 |

| tert.-Butyl Perbenzoate (BPB) | 7.5 |

| Cumene (B47948) Hydroperoxide (CHP) | 1.3 |

This data is illustrative of the performance of the HPLC-PO-CL method for common organic peroxides and suggests the potential sensitivity for 2-Octanol, 1-hydroperoxy-. nih.gov

Electrochemical Detection:

Electrochemical detection coupled with HPLC provides a sensitive and selective method for the determination of organic hydroperoxides. This technique relies on the electrochemical activity of the peroxide functional group.

Amperometric and polarographic detection have been successfully applied to the analysis of organic peroxides. The use of a buffered mobile phase is crucial for the effective analysis of samples containing hydroperoxides tandfonline.comtandfonline.com. Amperometric detection has demonstrated sensitivity in the nanogram range for compounds like benzoyl peroxide and cumene hydroperoxide tandfonline.comtandfonline.com. Polarographic detection has also been shown to be a highly reproducible method for quantifying peroxides in the range of 5-2000 ng tandfonline.comtandfonline.com.

The choice of applied potential is a critical parameter in electrochemical detection. For instance, in the analysis of various hydroperoxides, applied potentials are typically in the range of -0.1V to -1.0V tandfonline.com. The development of novel electrode materials, such as those based on metal-organic frameworks (MOFs), continues to improve the sensitivity and selectivity of electrochemical sensors for peroxides rsc.org.

The following table presents the observed half-wave potentials for some organic peroxides under specific chromatographic conditions, which would be a starting point for method development for 2-Octanol, 1-hydroperoxy-.

| Compound | Mobile Phase | Column | Applied Potential (V) |

| t-Butyl Hydroperoxide | 55/45 Methanol/Sodium Citrate (0.91 M, pH 6.25) | ODS | -1.0 |

| Cumene Hydroperoxide | 55/45 Methanol/Sodium Citrate (0.091M, pH 6.25) | C8 | -0.4 |

| 13-hydroperoxy-9(Z),11(E)-octadecadienoic acid | 70/30 Methanol/Water, 0.1M Lithium Perchlorate | C8 | -0.1 |

This data illustrates the conditions used for the electrochemical detection of various hydroperoxides and can guide the development of methods for 2-Octanol, 1-hydroperoxy-. tandfonline.comtandfonline.com

Quantitative Determination Methods in Complex Chemical and Environmental Matrices

The accurate quantification of 2-Octanol, 1-hydroperoxy- in complex matrices, such as environmental samples or industrial process streams, requires robust analytical methods that can overcome interferences from the sample matrix.

Chromatographic and Spectroscopic Methods:

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation and quantification of organic hydroperoxides. When coupled with UV detection, it provides a reliable method for analysis. However, a significant challenge is the lack of strong chromophores in many hydroperoxides, which can limit sensitivity researchgate.netacs.org. Derivatization of the hydroperoxides can be employed to enhance their UV absorbance and improve detection limits nih.gov.

For complex mixtures, multidimensional techniques such as liquid chromatography-mass spectrometry (LC-MS) are invaluable. Mass spectrometry offers high selectivity and can provide structural information for the identification of unknown hydroperoxides acs.org. Recent advances in mass spectrometry, including high-resolution time-of-flight chemical-ionization mass spectrometry, have been instrumental in detecting atmospheric organic peroxides acs.org.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, is another powerful tool for the simultaneous quantification of different hydroperoxides in a mixture without the need for chromatographic separation nih.gov. The chemical shifts of the hydroperoxyl protons are sensitive to the molecular structure, allowing for the differentiation of various species. Recent developments have pushed the detection limits of NMR for peroxides into the nanomolar range nih.gov.

Sample Preparation and Matrix Effects:

The complexity of the sample matrix often necessitates a sample preparation step to isolate the analyte of interest and remove interfering substances. For environmental samples like atmospheric aerosols, this can involve extraction of the organic components. Iodometry, which measures the total peroxide content, can be combined with LC-MS to differentiate between various organic peroxides in a complex matrix acs.org.

In the analysis of biological or food samples, such as refined vegetable oils, a derivatization step to form fatty acid methyl esters (FAMEs) can facilitate analysis by HPLC-UV nih.gov. It is crucial to carefully evaluate the derivatization method to avoid degradation of the hydroperoxides. For example, transmethylation with sodium methoxide (B1231860) has been shown to be more suitable than using potassium hydroxide (B78521) in methanol, which can lead to significant losses of hydroperoxydienes nih.gov.

The table below provides a comparison of the performance of an HPLC-UV method for the quantification of lipid oxidation products in refined oils, which demonstrates the type of validation data required for a quantitative method for 2-Octanol, 1-hydroperoxy-.

| Parameter | Hydroperoxydienes | Ketodienes | Hydroxydienes |

| Quantification Limit (μg/mL) | 0.3 | 0.3 | 0.6 |

| Precision (CV%) | ≤ 6 | ≤ 15 | ≤ 15 |

| Accuracy (Recovery %) | 85 (± 4) | 99 (± 2) | 97.0 (± 0.6) |

This data from the analysis of lipid hydroperoxides highlights the performance characteristics that should be established for a robust quantitative method for 2-Octanol, 1-hydroperoxy-. nih.gov

Theoretical and Computational Studies of 2 Octanol, 1 Hydroperoxy

Quantum Chemical Calculations of Electronic Structure, Bonding, and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Octanol (B43104), 1-hydroperoxy-, methods like Density Functional Theory (DFT), often using functionals such as B3LYP, and high-level ab initio methods like G2 or Complete Basis Set (CBS) models, would be employed to investigate its electronic structure, bonding characteristics, and energetics.

A primary focus would be the calculation of thermochemical data, particularly bond dissociation enthalpies (BDEs), which are crucial for predicting chemical stability and reactivity. The peroxide O-O bond is characteristically weak and its cleavage is often the initial step in decomposition reactions. researchgate.netnih.gov Calculations for similar alkyl hydroperoxides show that the RO-OH BDE typically falls in the range of 43-47 kcal/mol. researchgate.net The C-O and O-H bonds would also be analyzed. The electronic structure analysis would reveal the distribution of electron density, highlighting the polar nature of the C-O, O-O, and O-H bonds.

Table 1: Illustrative Energetic Properties of 2-Octanol, 1-hydroperoxy- This table presents expected values based on computational studies of similar alkyl hydroperoxides.

| Property | Description | Predicted Value Range (kcal/mol) |

|---|---|---|

| D(ROO-H) | Bond Dissociation Enthalpy of the O-H bond | 85 - 90 |

| D(RO-OH) | Bond Dissociation Enthalpy of the O-O bond | 43 - 47 |

| D(R-OOH) | Bond Dissociation Enthalpy of the C-O bond | 75 - 80 |

Prediction of Spectroscopic Parameters and Conformational Analysis

2-Octanol, 1-hydroperoxy- possesses significant conformational flexibility due to rotation around its single bonds, particularly the C-O and O-O bonds. A thorough conformational analysis is essential for understanding its behavior. Quantum chemical methods would be used to perform geometry optimization on various potential isomers to identify stable, low-energy conformers. desy.deresearchgate.net Studies on molecules like cyclohexyl hydroperoxide have shown that multiple conformers can exist within a narrow energy range, differentiated by the orientation of the hydroperoxide group. desy.deresearchgate.net

For each stable conformer, key spectroscopic parameters can be predicted. This includes vibrational frequencies, which are invaluable for interpreting infrared (IR) spectra. The characteristic O-H and O-O stretching frequencies are particularly important for identifying the hydroperoxide functional group. Rotational constants can also be calculated to aid in analysis using microwave spectroscopy.

Table 2: Predicted Key Vibrational Frequencies for 2-Octanol, 1-hydroperoxy- Values are illustrative and based on typical ranges for organic hydroperoxides.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | Stretching of the terminal hydroxyl group | 3400 - 3600 |

| ν(C-H) | Stretching of the alkyl C-H bonds | 2850 - 3000 |

| ν(O-O) | Stretching of the peroxide bond | 800 - 900 |

Computational Modeling of Reaction Pathways, Transition States, and Activation Energies

Computational modeling is a powerful tool for mapping out the potential reaction pathways of reactive species like hydroperoxides. nih.gov The primary reaction of interest is the unimolecular decomposition, which typically begins with the homolytic cleavage of the weak O-O bond to produce an alkoxy and a hydroxyl radical.

To model this, computational chemists locate the transition state (TS) structure for the bond-breaking event and calculate the activation energy (the energy barrier that must be overcome). Methods like direct chemical dynamics simulations can provide a detailed, time-resolved view of the dissociation process. nih.gov Other potential pathways include acid-catalyzed hydrolysis, which is significant in atmospheric and biological contexts. copernicus.org Computational studies on the hydrolysis of various organic hydroperoxides have elucidated both one-step and two-step mechanisms, often involving the formation of a carbocation intermediate. copernicus.org

Table 3: Potential Unimolecular Reaction Pathways for 2-Octanol, 1-hydroperoxy- Activation energies are representative estimates based on general hydroperoxide chemistry.

| Pathway | Reaction Description | Illustrative Activation Energy (kcal/mol) |

|---|---|---|

| Homolysis | ROOH → RO• + •OH | 43 - 47 |

| Concerted H₂O Elimination | ROOH → Alkene + H₂O₂ | > 50 |

Molecular Dynamics Simulations for Solvent Interactions and Stability Studies

While quantum chemical calculations excel at describing the properties of isolated molecules, Molecular Dynamics (MD) simulations are used to understand how a molecule behaves in a condensed phase, such as in a solvent. rsc.org An MD simulation of 2-Octanol, 1-hydroperoxy- in an aqueous environment would reveal critical information about its interactions and stability.

These simulations would model the hydrogen bonding between the hydroperoxy group and surrounding water molecules. The -OOH group can act as both a hydrogen bond donor and acceptor, influencing its solubility and reactivity. nih.gov MD simulations can track the conformational changes of the molecule over time, showing which conformers are most stable in solution. By analyzing the trajectory of the atoms, researchers can gain insights into the solvent's role in stabilizing or destabilizing the hydroperoxide, potentially influencing its decomposition rate.

Table 4: Interactions Studied via Molecular Dynamics Simulations

| Interaction Type | Description | Expected Significance |

|---|---|---|

| Solute-Solvent H-Bonding | Hydrogen bonds between the -OOH group and water molecules. | High |

| Solute Conformational Changes | Interconversion between different rotational isomers in solution. | Moderate to High |

| Hydrophobic Interactions | Interactions between the octyl chain and the solvent. | Significant in aqueous solution |

In Silico Prediction of Reactivity Descriptors and Structure-Reactivity Relationships

In silico methods can rapidly predict the reactivity of a molecule using descriptors derived from its calculated electronic structure. These descriptors help to establish quantitative structure-activity relationships (QSAR).

Key descriptors for 2-Octanol, 1-hydroperoxy- would include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity. An electrostatic potential (ESP) map would also be generated, visually identifying the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. For a hydroperoxide, the oxygen atoms are typically electron-rich sites susceptible to electrophilic attack, while the acidic hydrogen is an electron-poor site. These descriptors are crucial for predicting how the molecule will interact with other reagents. nih.govbiorxiv.org Structure-reactivity relationships can be established by comparing these descriptors with those of other hydroperoxides to predict trends in decomposition rates or other reactive properties. copernicus.org

Table 5: Key In Silico Reactivity Descriptors and Their Interpretation

| Descriptor | Definition | Interpretation for Reactivity |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Smaller gap suggests higher reactivity. |

Environmental and Atmospheric Chemical Significance of 2 Octanol, 1 Hydroperoxy

Atmospheric Formation Pathways of Hydroperoxy Alcohols from Volatile Organic Compounds

Hydroperoxy alcohols, including 2-Octanol (B43104), 1-hydroperoxy-, are not directly emitted into the atmosphere. Instead, they are secondary pollutants formed from the atmospheric oxidation of precursor VOCs. The primary pathway to the formation of 2-Octanol, 1-hydroperoxy- begins with the oxidation of 2-octanol, a long-chain alcohol that can be of both biogenic and anthropogenic origin.

The process is initiated by the reaction of 2-octanol with the hydroxyl radical (•OH), the atmosphere's primary daytime oxidant. The •OH radical abstracts a hydrogen atom from the 2-octanol molecule. Abstraction is most likely to occur at the carbon atom bonded to the hydroxyl group (the α-carbon) or at the terminal methyl group, due to the activating effect of the adjacent oxygen atom.

Following hydrogen abstraction, an alkyl radical (R•) is formed. This radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•). The subsequent fate of this peroxy radical is crucial in determining the final products. In environments with low concentrations of nitrogen oxides (NOx), which is typical of remote and forested areas, the peroxy radical can react with a hydroperoxyl radical (HO₂•) to form a hydroperoxide (ROOH), in this case, 2-Octanol, 1-hydroperoxy-.

Simplified Reaction Scheme:

Initiation (H-abstraction by •OH): CH₃(CH₂)₅CH(OH)CH₃ + •OH → CH₃(CH₂)₅Ċ(OH)CH₃ + H₂O (and other isomers)

Peroxy Radical Formation: CH₃(CH₂)₅Ċ(OH)CH₃ + O₂ → CH₃(CH₂)₅C(O₂•)(OH)CH₃

Hydroperoxide Formation (in low NOx conditions): CH₃(CH₂)₅C(O₂•)(OH)CH₃ + HO₂• → CH₃(CH₂)₅C(OOH)(OH)CH₃ + O₂

This pathway highlights the importance of the ambient chemical environment in dictating the formation of such hydroperoxides.

Atmospheric Lifetime and Degradation Processes

The atmospheric lifetime of 2-Octanol, 1-hydroperoxy- is determined by its removal through photolysis (photooxidation) and its reaction with atmospheric radicals, primarily the hydroxyl radical (•OH).

Photooxidation: Organic hydroperoxides can absorb ultraviolet radiation, leading to the cleavage of the weak oxygen-oxygen bond in the hydroperoxy group (-OOH). This process, known as photolysis, generates a hydroxyl radical (•OH) and an alkoxy radical (RO•).

Reaction with Atmospheric Radicals: The reaction with the •OH radical is a significant degradation pathway for hydroperoxides. The •OH radical can abstract a hydrogen atom from various positions on the molecule, including the hydroperoxy group, the hydroxyl group, and the carbon backbone. Structure-activity relationship (SAR) studies suggest that H-abstraction from the -OOH group is often a dominant pathway for hydroxyalkyl hydroperoxides copernicus.org.

The rate of these reactions dictates the atmospheric lifetime of the compound. While a specific rate constant for the reaction of 2-Octanol, 1-hydroperoxy- with •OH is not available, data for other long-chain alcohols and hydroperoxides can provide an estimate. The atmospheric half-lives of many C4-C8 monofunctional alcohols with respect to reaction with •OH are in the range of 8 to 15 hours scielo.brresearchgate.net. The presence of the hydroperoxy group is expected to influence this reactivity.

| Process | Reactant | General Rate Constant Range (cm³ molecule⁻¹ s⁻¹) for similar compounds | Estimated Atmospheric Lifetime |

| Reaction with •OH | Hydroxyl Radical | 10⁻¹² - 10⁻¹¹ | Hours to a few days |

| Photolysis | Solar Radiation | Dependent on absorption cross-section and quantum yield | Potentially significant, especially during daytime |

| Reaction with NO₃ | Nitrate Radical | Generally slower than •OH reaction for saturated compounds | Primarily a nighttime loss process |

Note: The table presents estimated values based on the known reactivity of similar organic hydroperoxides and long-chain alcohols. Actual values for 2-Octanol, 1-hydroperoxy- may vary.

Role in Secondary Organic Aerosol (SOA) Formation Mechanisms

Due to its relatively low volatility, a consequence of its high molecular weight and two polar functional groups (hydroxyl and hydroperoxy), 2-Octanol, 1-hydroperoxy- is expected to play a role in the formation and growth of secondary organic aerosols (SOA). SOA is formed when the oxidation products of VOCs partition from the gas phase to the particle phase.

The formation of multifunctional compounds like 2-Octanol, 1-hydroperoxy- is a key step in this process. Its low vapor pressure means it can readily condense onto existing aerosol particles or even participate in the formation of new particles (nucleation).

Furthermore, once in the particle phase, hydroperoxides can undergo further reactions. These condensed-phase reactions can lead to the formation of higher molecular weight compounds, such as oligomers, further contributing to the mass and altering the properties of the SOA. The size and branching of the carbon skeleton of precursor alkanes have been shown to be dominant factors in driving SOA yield nih.gov.

Fate in Aqueous Environmental Compartments

Hydroperoxides can be transferred from the atmosphere to aqueous environmental compartments, such as cloud and fog droplets, and surface waters, through wet and dry deposition. The solubility of the compound in water, governed by its Henry's Law constant, is a key parameter in this process. While the Henry's Law constant for 2-Octanol, 1-hydroperoxy- is unknown, the presence of two polar functional groups suggests it will have some degree of water solubility.

Once in the aqueous phase, 2-Octanol, 1-hydroperoxy- can undergo several transformation processes:

Hydrolysis: The hydroperoxy group can undergo hydrolysis, particularly under acidic or basic conditions, to yield hydrogen peroxide and the corresponding diol (2,1-octanediol). Acid-catalyzed hydrolysis is a significant degradation pathway for many organic hydroperoxides in atmospheric aerosols copernicus.org. The rate of this reaction is influenced by the molecular structure of the hydroperoxide copernicus.org.

Aqueous Phase Radical Reactions: Hydroperoxides can react with aqueous-phase radicals, such as the hydroxyl radical, which can be present in cloud and fog water.

Reactions with Metal Ions: In the presence of transition metal ions like iron (Fe²⁺), hydroperoxides can undergo Fenton-like reactions, leading to the formation of highly reactive radicals.

The decomposition of α-alkoxyalkyl-hydroperoxides in the aqueous phase has been shown to be catalyzed by H⁺, leading to the formation of H₂O₂ and multifunctional species rsc.orgresearchgate.net.

Contribution to the Oxidative Capacity of Atmospheric and Aquatic Systems

The atmospheric and aqueous chemistry of 2-Octanol, 1-hydroperoxy- can influence the oxidative capacity of these environments. The oxidative capacity is a measure of the ability of the environment to break down pollutants.

In aqueous systems, the decomposition of 2-Octanol, 1-hydroperoxy-, particularly through Fenton-like reactions, can generate hydroxyl radicals. This in-situ production of •OH can initiate the degradation of other dissolved organic compounds, thereby contributing to the self-cleaning capacity of atmospheric and terrestrial waters.

Applications of 2 Octanol, 1 Hydroperoxy in Chemical Synthesis and Catalysis

Utilization as a Reagent in Selective Organic Transformations

As a member of the α-hydroxy hydroperoxide family, 1-hydroperoxy-2-octanol is a potent oxygen-transfer agent. The presence of the electron-withdrawing hydroxyl group adjacent to the hydroperoxy moiety activates the O-O bond, facilitating its cleavage for oxidation reactions.

Selective Oxidation of Alkenes, Alkanes, and Heteroatoms

Theoretical studies and experimental evidence for related compounds show that α-hydroxy hydroperoxides are effective oxidants for a variety of substrates.

Alkenes: These compounds can serve as reagents for the epoxidation of alkenes. The mechanism is believed to proceed through a diradicaloid process, initiated by the homolytic cleavage of the O-O bond. nih.gov This reactivity is analogous to the well-established use of other hydroperoxides, such as tert-butyl hydroperoxide (TBHP), in metal-catalyzed epoxidations.

Alkanes: The selective oxidation of alkanes to alcohols and ketones is a challenging yet crucial transformation in industrial chemistry. Hydroperoxides, in the presence of chromium or other metal catalysts, are utilized for this purpose. google.com Theoretical calculations support the ability of α-hydroxy hydroperoxides to oxidize saturated hydrocarbons via a process involving a 1,2-hydrogen shift and an "oxygen rebound" step. nih.gov Fungal peroxygenases, for example, use a hydrogen peroxide cosubstrate to hydroxylate linear alkanes with high regioselectivity, mimicking the type of transformation achievable with reagents like 1-hydroperoxy-2-octanol. nih.gov

Heteroatoms: While specific studies on 1-hydroperoxy-2-octanol are not available, the oxidizing power of hydroperoxides extends to heteroatoms. For instance, they are used in the selective oxidation of sulfides to sulfoxides. researchgate.net

The table below summarizes the potential selective oxidation applications based on the known reactivity of analogous hydroperoxides.

| Substrate Class | Transformation | Product | Catalyst/Conditions |

| Alkenes | Epoxidation | Epoxide | Metal Catalyst (e.g., Mo, V, Ti) |

| Alkanes | Hydroxylation | Alcohol, Ketone | Metal Catalyst (e.g., Cr, Fe, Cu) |

| Sulfides | Oxidation | Sulfoxide (B87167) | Often catalyst-free or acid-catalyzed |

Precursor for the Generation of Other Oxygenated Functionalities

One of the most significant applications of α-hydroxy hydroperoxides is their role as precursors to other valuable oxygenated compounds, primarily through controlled decomposition.

Carbonyl Compounds: The decomposition of α-hydroxy hydroperoxides is readily catalyzed by acids and even water, leading to the formation of an aldehyde or ketone and hydrogen peroxide. acs.orgnih.govku.edu This pathway is often kinetically favored over other decomposition routes. acs.org For 1-hydroperoxy-2-octanol, this decomposition would yield octanal (B89490) and hydrogen peroxide.

Esters and Lactones (Baeyer-Villiger Oxidation): Hydroperoxides can act as the oxidant in Baeyer-Villiger reactions, which convert ketones to esters and cyclic ketones to lactones. wikipedia.org While peroxyacids are the classic reagents for this transformation, hydrogen peroxide in combination with a catalyst can also be used. ucalgary.canih.gov In some industrial processes, such as the oxidation of cyclohexane (B81311), an α-hydroxy-α-hydroperoxy intermediate is proposed to rearrange to form a lactone (ε-caprolactone) in a Baeyer-Villiger type mechanism. researchgate.net

The decomposition pathways are highlighted in the following table:

| Precursor | Conditions | Major Products | Reaction Type |

| 1-Hydroperoxy-2-octanol | Acid or H₂O catalysis | Octanal + Hydrogen Peroxide | Decomposition |

| Ketone + 1-Hydroperoxy-2-octanol | Acid catalysis | Ester + 2-Octanol (B43104) | Baeyer-Villiger Oxidation |

Intermediacy in Industrial Oxidative Processes and Polymer Chemistry

Hydroperoxides are fundamental intermediates in numerous large-scale industrial processes and play a critical role in polymer science.

Industrial Oxidative Processes: Many industrial syntheses of bulk chemicals rely on the controlled oxidation of hydrocarbons, where hydroperoxides are the primary intermediates. wikipedia.org For example, the cobalt-catalyzed oxidation of cyclohexane to produce cyclohexanone (B45756) and cyclohexanol, precursors to nylon, proceeds through a cyclohexyl hydroperoxide intermediate. wikipedia.org Similarly, the Hock process, used to produce phenol (B47542) and acetone, involves the formation of cumene (B47948) hydroperoxide. wikipedia.org The formation of 1-hydroperoxy-2-octanol would be expected as a transient intermediate during the autoxidation of octane (B31449) under specific conditions.

Polymer Chemistry: Organic peroxides, including hydroperoxides, are widely used as initiators in the free-radical polymerization of monomers to produce plastics like polyethylene (B3416737) and polystyrene. pergan.compergan.com The relatively weak O-O bond cleaves upon heating to generate radicals that initiate the polymerization chain reaction. pergan.com Polymeric hydroperoxides have also been synthesized and employed as oxidizing agents for curing dental materials, offering an alternative to more volatile and odorous small-molecule peroxides. rsc.orgrsc.org Furthermore, the formation of hydroperoxides is a key step in the photooxidation and degradation of polymers such as polyolefins and polyamides, affecting their long-term stability and durability. researchgate.netscispace.com

Role in Catalytic Transformations Involving Peroxidic Intermediates

The reactivity of 1-hydroperoxy-2-octanol can be harnessed and directed through catalysis, where it can act as an oxygen source in transformations involving peroxidic intermediates.

Metal ions, particularly those of transition metals like cobalt, manganese, and copper, are known to catalyze the decomposition of hydroperoxides. This catalytic activity is central to their function as initiators in polymerization and as oxidants in synthesis. beilstein-journals.org The interaction between the metal catalyst and the hydroperoxide generates highly reactive peroxy or alkoxy radicals, which are the true oxidizing species.

In acid-catalyzed reactions, the protonation of the hydroperoxide group enhances its leaving group ability, facilitating decomposition. Studies on α-hydroxy hydroperoxides have shown that their decomposition is dramatically accelerated by acids, proceeding via proton-catalyzed pathways to yield carbonyl compounds and hydrogen peroxide. nih.govcopernicus.org This catalytic decomposition is a key feature of their chemistry, allowing them to serve as a controlled source of other reactive oxygen species in synthetic protocols.

Emerging Research Directions and Unresolved Questions for Hydroperoxy Octanols

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of hydroperoxides often involves methods that are not environmentally friendly. Consequently, a major thrust of current research is the development of greener, more sustainable synthetic routes to 1-hydroperoxy-2-octanol.

Biocatalysis: One of the most promising avenues is the use of enzymes as catalysts. Lipoxygenases, for example, are enzymes that can catalyze the hydroperoxidation of fatty acids with high specificity. researchgate.netmdpi.com Research is ongoing to explore the use of engineered lipoxygenases or other oxidoreductases for the selective synthesis of 1-hydroperoxy-2-octanol from 1-octene (B94956) or related precursors. This approach offers the potential for high yields and enantioselectivity under mild reaction conditions.

Flow Chemistry: Continuous flow chemistry is another key area of development for the synthesis of hydroperoxides. thieme-connect.comresearchgate.netresearchgate.netscispace.com Given the potential hazards associated with the accumulation of peroxides in batch reactors, flow chemistry offers significant safety advantages due to the small reaction volumes and enhanced heat and mass transfer. thieme-connect.comresearchgate.net The development of a continuous flow process for 1-hydroperoxy-2-octanol could lead to safer, more efficient, and scalable production.

Photocatalysis: The use of light to drive chemical reactions is a rapidly growing field in sustainable chemistry. Photocatalytic methods, potentially using earth-abundant materials, are being investigated for the production of hydrogen peroxide, which can then be used in the synthesis of organic hydroperoxides. rsc.org Eosin Y, for instance, has been shown to catalyze benzylic hydroperoxidation using blue LEDs and molecular oxygen as a sustainable oxidant. organic-chemistry.org

| Strategy | Description | Potential Advantages | Research Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes like lipoxygenases to catalyze the hydroperoxidation of precursors. | High selectivity, mild reaction conditions, reduced waste. | Enzyme stability, substrate specificity, and cost. |

| Flow Chemistry | Continuous synthesis in microreactors or other flow systems. | Enhanced safety, improved heat and mass transfer, scalability. | Reactor design, catalyst immobilization, and process optimization. |

| Photocatalysis | Use of light and a photocatalyst to drive the synthesis. | Use of renewable energy, mild reaction conditions. | Catalyst efficiency, product selectivity, and reactor design. |

Exploration of Advanced Catalytic Applications and Process Intensification

Hydroperoxides are valuable reagents in organic synthesis, particularly as oxidizing agents. Research is focused on expanding the catalytic applications of 1-hydroperoxy-2-octanol and intensifying the processes in which it is used.

Advanced Oxidation Processes: 1-hydroperoxy-2-octanol can serve as a potent, yet selective, oxidizing agent in a variety of catalytic reactions. Metal-catalyzed oxidations using hydroperoxides are well-established for reactions such as the epoxidation of olefins. acs.org Current research is exploring the use of novel, more sustainable metal catalysts (e.g., based on iron or copper) in conjunction with hydroperoxides like 1-hydroperoxy-2-octanol for a range of oxidation reactions. beilstein-journals.orgnih.gov

Process Intensification: To improve the efficiency, safety, and sustainability of processes involving 1-hydroperoxy-2-octanol, researchers are increasingly turning to process intensification. researchgate.net This involves the use of innovative reactors and process designs to achieve dramatic improvements in performance. For example, the use of microreactors can enhance mixing and heat transfer, leading to higher yields and selectivities in a shorter amount of time. bme.hu Reactive extraction, where the reaction and separation occur in the same unit, is another process intensification strategy that could be applied to the synthesis or use of 1-hydroperoxy-2-octanol. researchgate.net

| Strategy | Description | Potential Benefits |

|---|---|---|

| Microreactors | Conducting reactions in channels with micrometer dimensions. | Improved heat and mass transfer, enhanced safety, precise control over reaction conditions. |

| Reactive Extraction | Combining the chemical reaction and product separation into a single step. | Increased conversion, simplified downstream processing, reduced waste. |

| High-Gravity Reactors | Using centrifugal forces to enhance mixing and mass transfer. | Significant reduction in reactor size, increased efficiency. |

Refined Understanding of Environmental Transport, Transformation, and Cycling

Hydroxy hydroperoxides are known to be formed in the atmosphere through the oxidation of volatile organic compounds (VOCs). mdpi.com Understanding the environmental fate of 1-hydroperoxy-2-octanol is crucial for assessing its potential impact on air quality and climate.

Atmospheric Chemistry: 1-hydroperoxy-2-octanol is likely an intermediate in the atmospheric oxidation of n-octane and other long-chain alkanes. Its formation can occur through intramolecular H-shift reactions of peroxy radicals. mdpi.com Once formed, 1-hydroperoxy-2-octanol can undergo further reactions in the atmosphere, such as photolysis or reaction with hydroxyl radicals, leading to the formation of secondary organic aerosols (SOAs). mdpi.com Research is needed to determine the atmospheric lifetime and reaction pathways of 1-hydroperoxy-2-octanol to better understand its role in atmospheric chemistry.

Environmental Fate: Beyond the atmosphere, the transport and transformation of 1-hydroperoxy-2-octanol in other environmental compartments, such as water and soil, are largely unknown. Its water solubility and potential for biodegradation will influence its environmental persistence and distribution. Further research is required to develop a comprehensive understanding of its environmental cycling.

| Area of Investigation | Key Questions | Potential Impact |

|---|---|---|

| Atmospheric Formation and Degradation | What are the primary formation pathways in the atmosphere? What is its atmospheric lifetime with respect to photolysis and reaction with key oxidants? | Understanding its role in the formation of ozone and secondary organic aerosols. |

| Aqueous Phase Chemistry | How does it partition between the gas and aqueous phases (e.g., in clouds and fog)? What are its degradation pathways in water? | Assessing its contribution to aqueous-phase atmospheric chemistry and its fate in aquatic ecosystems. |

| Biodegradation | Is 1-hydroperoxy-2-octanol readily biodegradable by microorganisms in soil and water? | Determining its persistence in the environment. |

Integration of Multiscale Computational and Experimental Approaches for Mechanistic Insights

A deeper understanding of the reaction mechanisms of 1-hydroperoxy-2-octanol at a molecular level is essential for optimizing its synthesis and applications. The integration of computational modeling with experimental studies provides a powerful approach to achieve this.

Density Functional Theory (DFT) Studies: DFT is a powerful computational tool for investigating the electronic structure and reactivity of molecules. aidic.itichem.mdnih.govichem.mdnih.gov DFT calculations can be used to model the decomposition of 1-hydroperoxy-2-octanol, its reactions with catalysts, and its atmospheric degradation pathways. aidic.itichem.mdnih.govichem.mdnih.gov This can provide valuable insights into reaction mechanisms, transition state geometries, and reaction energetics.

Multiscale Modeling: To bridge the gap between molecular-level understanding and macroscopic behavior, multiscale modeling approaches are being developed. rsc.org For 1-hydroperoxy-2-octanol, this could involve combining quantum mechanical calculations of reaction kinetics with computational fluid dynamics simulations of reactor performance. This integrated approach can facilitate the rational design of more efficient and selective processes.

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Investigation of reaction mechanisms at the molecular level. | Reaction pathways, transition state structures, activation energies, and reaction kinetics. |

| Molecular Dynamics (MD) | Simulation of the behavior of 1-hydroperoxy-2-octanol in different environments (e.g., solvents, interfaces). | Solvation effects, conformational preferences, and transport properties. |

| Multiscale Modeling | Integration of models at different length and time scales. | Optimization of reactor design and process conditions. |

Discovery of Novel Reaction Pathways and Derivatives with Unique Reactivity

The unique reactivity of the hydroperoxide functional group opens up possibilities for the discovery of novel reaction pathways and the synthesis of new derivatives of 1-hydroperoxy-2-octanol with unique properties.

Novel Reactions: Researchers are exploring new transformations of hydroperoxides beyond their traditional use as oxidizing agents. This includes their participation in radical reactions to form new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.orgnih.gov The development of such novel reactions for 1-hydroperoxy-2-octanol could lead to the synthesis of complex molecules from simple precursors.

Synthesis of Novel Derivatives: The hydroperoxy and hydroxyl groups of 1-hydroperoxy-2-octanol provide two reactive sites for further chemical modification. This allows for the synthesis of a wide range of derivatives with potentially interesting biological or material properties. For example, esterification or etherification of the hydroxyl group, or conversion of the hydroperoxy group to other functionalities, could lead to new classes of compounds with tailored properties.

| Derivative | Synthetic Approach | Potential Application |

|---|---|---|

| Peroxy-esters | Reaction with carboxylic acids or acid chlorides. | Polymerization initiators, cross-linking agents. |

| 1,2,4-Trioxolanes | Reaction with aldehydes or ketones. | Antimalarial agents, synthetic intermediates. |